molecular formula C12H10N4O2 B1388069 5-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-1H-pyrazole-4-carbonitrile CAS No. 1175839-90-3

5-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1388069
CAS No.: 1175839-90-3
M. Wt: 242.23 g/mol
InChI Key: LDBRXNIVZLVRGA-UHFFFAOYSA-N
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Description

The compound “5-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-1H-pyrazole-4-carbonitrile” is a derivative of 2,3-dihydrobenzo[b][1,4]dioxin . It has been found in the development of potential D4 receptor radioligands for use with PET imaging of D4 receptors in the brain . It has also been evaluated for their B-Raf inhibitory and anti-proliferation activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives have been synthesized . Another study reported the synthesis of phenathroimidazole derivatives structures following donor–acceptor relation for high performance deep-blue light emitting diodes .


Molecular Structure Analysis

The molecular structure of similar compounds has been optimized using the density functional theory (DFT) method with B3LYP/6-311 G (d, p) basis set . The structure of some derivatives was further confirmed by single crystal X-ray diffraction .


Chemical Reactions Analysis

The reaction mixture for the synthesis of similar compounds was refluxed for about 24 hours at the boiling point of ethanol (78°C) and upon completion of the reaction, the reaction mixture was cooled .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 151.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 0 . The exact mass is 151.063328530 g/mol .

Scientific Research Applications

Heterocyclic Compound Significance in Drug Discovery

5-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-1H-pyrazole-4-carbonitrile belongs to the broader class of heterocyclic compounds, which are pivotal in drug discovery due to their diverse biological activities. Heterocyclic compounds, such as quinoxalines and pyrazolines, are used in various pharmaceuticals and have been studied for their antitumor properties. These compounds can be synthesized through various methods, including the condensation of ortho-diamines with 1,2-diketones, highlighting their versatility and potential in developing new therapeutic agents (Pareek & Kishor, 2015).

Pyrazoline Derivatives as Anticancer Agents

Recent research updates have emphasized the synthetic strategies of pyrazoline derivatives for the development of anticancer agents. Pyrazoline, a five-membered ring compound, has shown a high biological effect in anticancer activity due to its electron-rich nitrogen carrier. This review of pyrazoline derivatives from 2000 to 2021 discusses their introduction, general method, synthetic scheme, and their promising role against cancer (Ray et al., 2022).

Broad Therapeutic Applications of Pyrazolines

Pyrazolines exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer, and many others. This diversity underscores the significance of research into pyrazoline derivatives and their potential therapeutic applications. The vast array of pharmacological activities presented by pyrazoline derivatives underscores their importance in drug development and the necessity for further exploration in this area (Shaaban, Mayhoub, & Farag, 2012).

Pyrazolo[1,5-a]pyrimidine in Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold is highlighted for its broad range of medicinal properties, including use as anticancer agents, CNS agents, anti-infectives, anti-inflammatories, CRF1 antagonists, and radiodiagnostic agents. The structure-activity relationship studies of this scaffold have received considerable attention, suggesting significant potential for developing new drug candidates (Cherukupalli et al., 2017).

Mechanism of Action

The compound has been found to have potential as a potent antagonist of D4 receptors , and as a B-Raf inhibitor . It has also demonstrated neuroprotective effects against Aβ-induced neuronal cell death .

Properties

IUPAC Name

5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c13-6-8-7-15-16(12(8)14)9-1-2-10-11(5-9)18-4-3-17-10/h1-2,5,7H,3-4,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDBRXNIVZLVRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C(=C(C=N3)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-1H-pyrazole-4-carbonitrile
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5-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-1H-pyrazole-4-carbonitrile

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